molecular formula C10H15NO2S B3021065 Ethyl 4-(tert-butyl)thiazole-2-carboxylate CAS No. 79247-72-6

Ethyl 4-(tert-butyl)thiazole-2-carboxylate

Cat. No.: B3021065
CAS No.: 79247-72-6
M. Wt: 213.3 g/mol
InChI Key: DCHMVIBNJJRJQS-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is an organic compound with the molecular formula C10H15NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a complex compound with potential biological activity. It’s worth noting that thiazole derivatives have been reported to show antibacterial and antifungal potential , suggesting that they may interact with targets involved in these biological processes.

Mode of Action

Thiazole derivatives have been reported to possess strong binding affinity, particularly those with a hydroxyl group substituted on the benzene ring . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Thiazole derivatives have been associated with antibacterial and antifungal activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

It is also predicted to be a CYP1A2 and CYP2C19 inhibitor, which could impact its metabolism .

Result of Action

Thiazole derivatives have been reported to show moderate to significant antibacterial and antifungal potential , suggesting that they may exert their effects by disrupting bacterial and fungal cell processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)thiazole-2-carboxylate typically involves the reaction of ethyl 2-bromoacetate with tert-butylthiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 2-(tert-butyl)thiazole-4-carboxylate
  • Methyl 4-(tert-butyl)thiazole-2-carboxylate
  • Ethyl 4-(tert-butyl)thiazole-5-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

Properties

IUPAC Name

ethyl 4-tert-butyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-5-13-9(12)8-11-7(6-14-8)10(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHMVIBNJJRJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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